molecular formula C29H23N3 B12562664 4-(3,8-Diphenyl-4,5-dihydro-2H-benzo[g]indazol-2-yl)aniline CAS No. 184865-53-0

4-(3,8-Diphenyl-4,5-dihydro-2H-benzo[g]indazol-2-yl)aniline

Cat. No.: B12562664
CAS No.: 184865-53-0
M. Wt: 413.5 g/mol
InChI Key: IKJGBWWEFDGWPK-UHFFFAOYSA-N
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Description

4-(3,8-Diphenyl-4,5-dihydro-2H-benzo[g]indazol-2-yl)aniline is a complex organic compound that belongs to the class of indazole derivatives. Indazole compounds are known for their diverse biological activities, including anti-inflammatory, antimicrobial, anticancer, and other pharmacological properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3,8-Diphenyl-4,5-dihydro-2H-benzo[g]indazol-2-yl)aniline typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction between 2-aminobenzophenone and hydrazine hydrate can lead to the formation of the indazole core, which is then further functionalized to obtain the desired compound .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as high-performance liquid chromatography (HPLC) and recrystallization are often employed to purify the final product .

Chemical Reactions Analysis

Types of Reactions

4-(3,8-Diphenyl-4,5-dihydro-2H-benzo[g]indazol-2-yl)aniline can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines .

Scientific Research Applications

4-(3,8-Diphenyl-4,5-dihydro-2H-benzo[g]indazol-2-yl)aniline has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an anti-inflammatory and antimicrobial agent.

    Medicine: Explored for its anticancer properties and potential use in drug development.

    Industry: Utilized in the production of dyes and pigments

Mechanism of Action

The mechanism of action of 4-(3,8-Diphenyl-4,5-dihydro-2H-benzo[g]indazol-2-yl)aniline involves its interaction with specific molecular targets. For instance, it may inhibit enzymes or receptors involved in inflammatory pathways, thereby exerting its anti-inflammatory effects. The compound’s structure allows it to bind to these targets effectively, disrupting their normal function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(3,8-Diphenyl-4,5-dihydro-2H-benzo[g]indazol-2-yl)aniline stands out due to its specific structural features that confer unique biological activities.

Properties

CAS No.

184865-53-0

Molecular Formula

C29H23N3

Molecular Weight

413.5 g/mol

IUPAC Name

4-(3,8-diphenyl-4,5-dihydrobenzo[g]indazol-2-yl)aniline

InChI

InChI=1S/C29H23N3/c30-24-14-16-25(17-15-24)32-29(22-9-5-2-6-10-22)26-18-13-21-11-12-23(19-27(21)28(26)31-32)20-7-3-1-4-8-20/h1-12,14-17,19H,13,18,30H2

InChI Key

IKJGBWWEFDGWPK-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C(N(N=C2C3=C1C=CC(=C3)C4=CC=CC=C4)C5=CC=C(C=C5)N)C6=CC=CC=C6

Origin of Product

United States

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